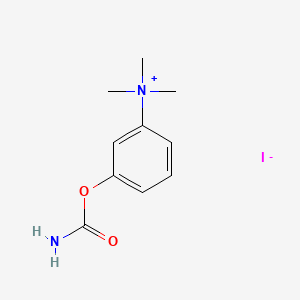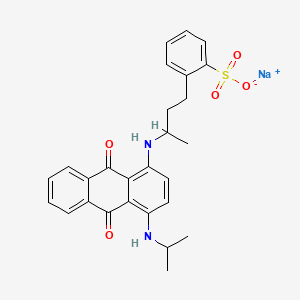
Sodium (3-((9,10-dihydro-4-(isopropylamino)-9,10-dioxo-1-anthryl)amino)butyl)benzenesulphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium (3-((9,10-dihydro-4-(isopropylamino)-9,10-dioxo-1-anthryl)amino)butyl)benzenesulphonate is a complex organic compound with a unique structure that combines anthracene and benzenesulphonate moieties. This compound is known for its diverse applications in various scientific fields, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Sodium (3-((9,10-dihydro-4-(isopropylamino)-9,10-dioxo-1-anthryl)amino)butyl)benzenesulphonate involves multiple steps. The process typically starts with the preparation of the anthracene derivative, followed by the introduction of the isopropylamino group. The final step involves the sulphonation of the benzenesulphonate moiety. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to consistent product quality. The use of automated systems also enhances the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Sodium (3-((9,10-dihydro-4-(isopropylamino)-9,10-dioxo-1-anthryl)amino)butyl)benzenesulphonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions typically yield hydroquinone derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulphonate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as substituted benzenesulphonates .
Applications De Recherche Scientifique
Sodium (3-((9,10-dihydro-4-(isopropylamino)-9,10-dioxo-1-anthryl)amino)butyl)benzenesulphonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Employed in the study of cellular processes and as a fluorescent probe for imaging.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer treatment.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties
Mécanisme D'action
The mechanism of action of Sodium (3-((9,10-dihydro-4-(isopropylamino)-9,10-dioxo-1-anthryl)amino)butyl)benzenesulphonate involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. This property makes it a potential candidate for anticancer therapies. Additionally, the compound can inhibit certain enzymes, further contributing to its biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Sodium 1-amino-9,10-dihydro-4-((4-methylphenyl)sulphonyl)oxyphenylamino-9,10-dioxoanthracene-2-sulphonate
- Sodium 1-amino-9,10-dihydro-4-((3-(hydroxyacetyl)amino)phenyl)amino-9,10-dioxoanthracene-2-sulphonate
Uniqueness
Compared to similar compounds, Sodium (3-((9,10-dihydro-4-(isopropylamino)-9,10-dioxo-1-anthryl)amino)butyl)benzenesulphonate stands out due to its unique combination of anthracene and benzenesulphonate moieties. This structure imparts distinct chemical and biological properties, making it particularly useful in various research applications .
Propriétés
Numéro CAS |
70224-88-3 |
|---|---|
Formule moléculaire |
C27H27N2NaO5S |
Poids moléculaire |
514.6 g/mol |
Nom IUPAC |
sodium;2-[3-[[9,10-dioxo-4-(propan-2-ylamino)anthracen-1-yl]amino]butyl]benzenesulfonate |
InChI |
InChI=1S/C27H28N2O5S.Na/c1-16(2)28-21-14-15-22(25-24(21)26(30)19-9-5-6-10-20(19)27(25)31)29-17(3)12-13-18-8-4-7-11-23(18)35(32,33)34;/h4-11,14-17,28-29H,12-13H2,1-3H3,(H,32,33,34);/q;+1/p-1 |
Clé InChI |
ILPBZLYLCPDREW-UHFFFAOYSA-M |
SMILES canonique |
CC(C)NC1=C2C(=C(C=C1)NC(C)CCC3=CC=CC=C3S(=O)(=O)[O-])C(=O)C4=CC=CC=C4C2=O.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




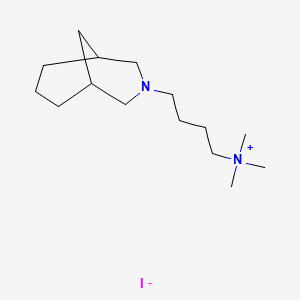
![[(3R,3aS,6S,6aR)-3-diphenylphosphanyl-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl]-diphenylphosphane](/img/structure/B13778080.png)
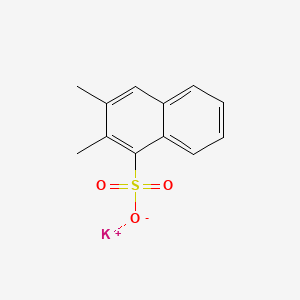
![[3-(Isoquinolin-1-yl)phenyl]methanol](/img/structure/B13778091.png)


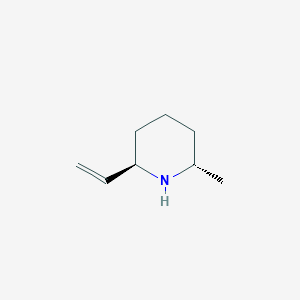
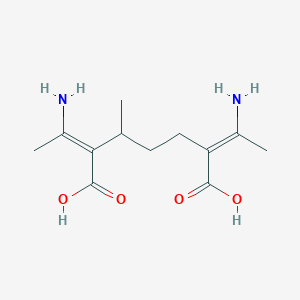
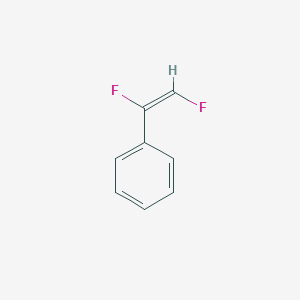
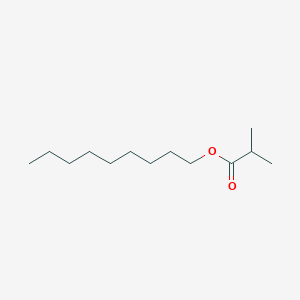
![tert-butyl 3-[3-(trifluoromethyl)phenoxy]piperidine-1-carboxylate](/img/structure/B13778123.png)
